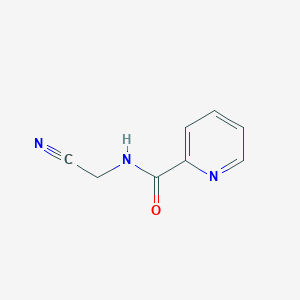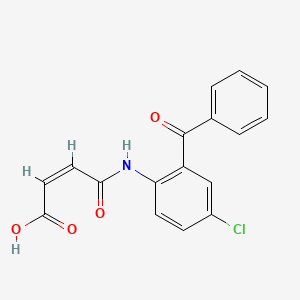![molecular formula C13H13BrN2 B2863559 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1522072-32-7](/img/structure/B2863559.png)
1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes a bromine atom attached to a cyclic structure containing nitrogen . The SMILES string representation is Brc1cnc2CCCCn12 .Physical And Chemical Properties Analysis
The compound “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: has been explored for its potential in antimicrobial research. Derivatives of imidazopyridine, which share a similar core structure, have shown promising antibacterial activity . These compounds are particularly interesting for their ability to combat drug-resistant strains of bacteria, which is a growing concern in the medical community.
Medicinal Chemistry
In the realm of drug discovery, the imidazopyridine scaffold is recognized for its therapeutic significance. It’s structurally similar to purines, which are fundamental to many biological processes. This structural resemblance has led to the development of various drugs, including GABA_A receptor modulators, proton pump inhibitors, and NSAIDs . The brominated derivative could serve as a key intermediate in synthesizing new medicinal compounds with potential biological activity.
Organic Synthesis
The compound can be used as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile reagent for constructing more complex molecules. This is particularly useful in synthesizing hydrazone derivatives, which have a wide range of biological activities .
Drug Design
Imidazopyridines have been identified as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been used to develop inhibitors against various diseases, including periodontitis, by targeting specific enzymes like glutaminyl cyclases . The brominated variant could be a valuable precursor in designing novel inhibitors.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVHNOVWAAONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)
![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2863482.png)


![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863488.png)
![2-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2863489.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2863490.png)





![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)